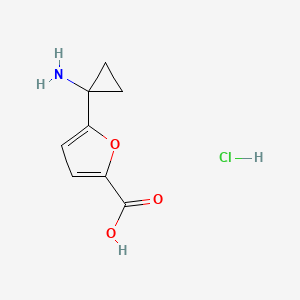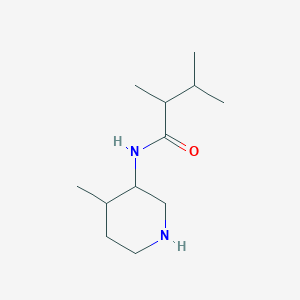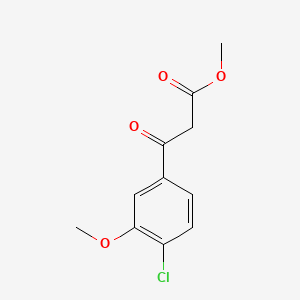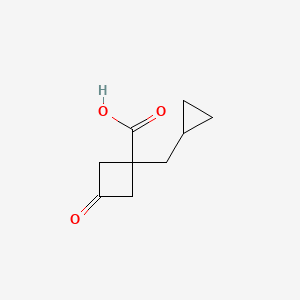
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a cyclopropylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the use of cyclopropyl methyl ketone as a starting material, which undergoes oxidation with sodium hypobromite to yield the desired acid .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nickel-catalyzed reductive cross-coupling have been explored for the efficient synthesis of cyclopropyl-containing compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Sodium hypobromite is commonly used for the oxidation of cyclopropyl methyl ketone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Grignard reagents and organolithium compounds are often used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cyclopropyl methyl ketone yields the corresponding carboxylic acid .
Scientific Research Applications
1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving cyclopropyl groups.
Industry: Used in the synthesis of materials with specific properties, such as polymers and pharmaceuticals
Mechanism of Action
The mechanism by which 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can participate in various chemical interactions, including π-stacking and hydrogen bonding, which influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-Acetamido-3-cyclopropylpropanoic acid
Uniqueness: 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7-4-9(5-7,8(11)12)3-6-1-2-6/h6H,1-5H2,(H,11,12) |
InChI Key |
XWELNZAPLYAAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CC(=O)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
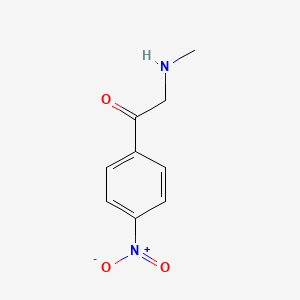

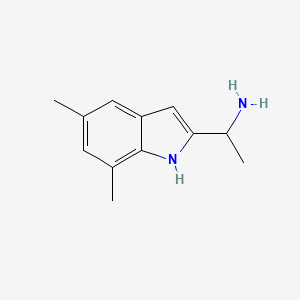
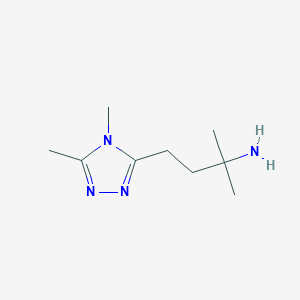
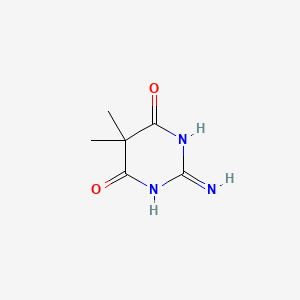
![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)



